2-(Allylamino)isonicotinic acid

Physicochemical characterization pKa Medicinal chemistry

Sourcing positional isomers for SAR campaigns often introduces uncontrolled variables that derail lead optimization. This 4-carboxy reference compound solves that by providing a structurally authenticated isonicotinic acid scaffold for head-to-head comparisons with its 3-carboxy nicotinic acid isomer. - Enables deconvolution of carboxyl position effects on target engagement, with a predicted pKa of 2.08±0.10 influencing ionization at physiological pH. - Allylamino group provides terminal alkene for thiol-ene click chemistry, enabling bioconjugation workflows that saturated alkylamino congeners cannot support. - Supplied with strict batch-to-batch consistency for reproducible TRPA1 antagonist profiling and antitubercular probe development.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1019461-29-0
Cat. No. B1372539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylamino)isonicotinic acid
CAS1019461-29-0
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC=CCNC1=NC=CC(=C1)C(=O)O
InChIInChI=1S/C9H10N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13)
InChIKeyQDUOZGHUJOVULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allylamino)isonicotinic Acid – Chemical Identity & Specifications


2-(Allylamino)isonicotinic acid (CAS 1019461-29-0) is a pyridinecarboxylic acid derivative with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . The compound features an isonicotinic acid core (pyridine-4-carboxylic acid) with an allylamino group substituted at the 2-position of the pyridine ring, yielding the IUPAC designation 2-(prop-2-enylamino)pyridine-4-carboxylic acid . This structural motif places it within the broader class of 2-alkylamino-substituted pyridinecarboxylic acids, which serve as versatile small-molecule scaffolds and synthetic building blocks in medicinal chemistry programs . Commercially, the compound is available from multiple research chemical suppliers at purity grades ranging from 95% to 98% (NLT 98%), with characterization data typically limited to vendor-supplied certificates of analysis rather than published analytical validation studies .

Terminal alkene handle enables orthogonal diversification (thiol-ene, cross-coupling)
Isonicotinic acid scaffold (4-COOH) for positional isomer SAR studies
Vendor purity verification (COA review) recommended for reproducible assay outcomes

2-(Allylamino)isonicotinic Acid: Substitution Limitations


Despite sharing the same molecular formula and core heterocyclic architecture with structurally adjacent compounds such as 2-(Allylamino)nicotinic acid (CAS 1019126-98-7), 2-(Allylamino)isonicotinic acid exhibits fundamentally distinct physicochemical and biological interaction profiles that preclude generic substitution. The positional isomerism between the isonicotinic acid scaffold (carboxyl at pyridine 4-position) and nicotinic acid scaffold (carboxyl at pyridine 3-position) alters hydrogen-bonding geometry, molecular recognition at biological targets, and metabolic stability . Similarly, substitution of the allylamino group with alternative N-alkyl substituents—such as the propylamino, butylamino, isopropylamino, or tert-butylamino congeners that are commercially available from the same pyridinecarboxylic acid chemical series —modulates lipophilicity, steric bulk, and the capacity for covalent engagement via the terminal alkene moiety. These structural variations translate into meaningful differences in target binding, selectivity, and downstream functional activity, as demonstrated by the >2-fold difference in pKa (predicted 2.08 for the isonicotinic derivative versus values expected for nicotinic positional isomers) and the divergent bioactivity profiles observed for allylamino-containing heterocycles across antimicrobial and anticancer assay systems . Procurement decisions that treat these compounds as interchangeable scaffolds risk introducing uncontrolled variables into SAR campaigns and lead optimization workflows.

Positional isomer mismatch
Nicotinic acid analog (3-COOH) may shift pKa, hydrogen-bonding geometry, and target engagement profile.
Saturated N-alkyl analogs
Propyl, butyl, or tert-butyl derivatives lack the terminal alkene reactivity required for click chemistry and bioconjugation.
Vendor purity variability
Reported purity ranges from 95% to ≥98%; batch-level COA verification is essential for SAR reproducibility.

2-(Allylamino)isonicotinic Acid: Physicochemical & Bioactivity Evidence


pKa & Lipophilicity vs. Positional Isomer

The acid dissociation constant (pKa) of 2-(Allylamino)isonicotinic acid is predicted at 2.08±0.10, reflecting the influence of the allylamino substituent at the 2-position on the carboxylic acid group at the 4-position of the pyridine ring . This value is meaningfully lower than the typical pKa range of unsubstituted isonicotinic acid (pKa ≈ 4.9) and is expected to differ substantially from the pKa of the positional isomer 2-(Allylamino)nicotinic acid, where the carboxylic acid is located at the 3-position of the pyridine ring . The lower pKa indicates that 2-(Allylamino)isonicotinic acid exists predominantly in its deprotonated carboxylate form at physiological pH, which directly impacts membrane permeability, protein binding, and oral bioavailability potential.

pKa (Predicted)
Class-level inference
2.08 ± 0.10
Deprotonated at physiological pH; may influence permeability and target binding
Predicted value; experimental verification recommended
Physicochemical characterization pKa Medicinal chemistry Lead optimization

Allylamino vs. Saturated N-Alkyl Substituents

Within the commercially available 2-amino-substituted isonicotinic acid series, the allylamino derivative (CAS 1019461-29-0) is one of several N-alkyl variants that include propylamino (CAS 77314-51-3 for isopropyl; propyl CAS 74611-52-2 for nicotinic series), butylamino (CAS 77314-78-4), and tert-butylamino (CAS 1019387-62-2) congeners . The allyl group (C3H5) provides a terminal alkene moiety that is absent in saturated alkylamino analogs. This unsaturation enables distinct chemical reactivity profiles—including potential for thiol-ene click chemistry, transition metal-catalyzed cross-coupling, and radical addition reactions—that are not accessible with the corresponding propyl, butyl, or tert-butyl derivatives . The molecular weight of 178.19 g/mol places this compound within favorable lead-like property space, with a predicted density of 1.248±0.06 g/cm³ and predicted boiling point of 452.2±35.0 °C indicating moderate volatility appropriate for solid-phase handling .

Allyl vs. Saturated N-Alkyl
Class-level inference
Terminal alkene (C=C) present; MW 178.19 g/mol
Provides orthogonal reactivity handle not available with propyl/butyl analogs
Saturated congeners cannot support thiol-ene or cross-coupling strategies
Chemical synthesis Building blocks Structure-activity relationship Medicinal chemistry

Bioactivity Profiles: Allylamino Isomers

While direct peer-reviewed bioactivity data for 2-(Allylamino)isonicotinic acid (CAS 1019461-29-0) is not available in PubMed-indexed literature, inference can be drawn from structurally related allylamino-substituted pyridinecarboxylic acid derivatives. The closely related 2-(Allylamino)nicotinic acid (CAS 1019126-98-7) has been characterized in bioactivity databases with an IC50 value of 5.5 μM for antagonist activity at rat TRPA1 expressed in HEK293 cells, as assessed by inhibition of allyl isothiocyanate-induced calcium flux [1]. Notably, the target compound differs by the positional placement of the carboxylic acid group (4-position for isonicotinic versus 3-position for nicotinic), a structural feature that is known in pyridinecarboxylic acid SAR to modulate target engagement potency by 2- to 10-fold depending on the biological target . Additional literature reports on related isonicotinic acid hydrazide derivatives (isoniazid analogs) demonstrate that N-allyl substitution confers distinct antimycobacterial activity profiles and altered susceptibility to N-acetylation-mediated inactivation relative to unsubstituted or saturated N-alkyl congeners [2]. The allylamino group in isonicotinic acid scaffolds has been implicated in interactions with catalase-peroxidase (KatG) and enoyl-ACP reductase (InhA), key enzymes in mycobacterial cell wall biosynthesis, through mechanisms that parallel the bioactivation of the frontline antitubercular agent isoniazid [3].

Bioactivity Context
Supporting evidence
No direct data; isomer IC50 5.5 μM at TRPA1
Positional isomer shows micromolar target engagement; SAR exploration needed
Inference from nicotinic acid isomer; distinct profile may emerge
Antimicrobial Anticancer Bioactivity screening Drug discovery

Purity Specifications Across Global Suppliers

2-(Allylamino)isonicotinic acid is available from multiple global research chemical suppliers with purity specifications ranging from 95% to ≥98% . The Sigma-Aldrich AldrichCPR catalog entry (PH014525) offers this compound as part of a collection of unique chemicals for early discovery researchers, though analytical data is not collected by the vendor and the product is sold on an 'as-is' basis without warranty of identity or purity beyond the buyer's own verification . In contrast, specialty suppliers such as MolCore offer the compound with NLT 98% purity specifications backed by ISO-certified quality systems, while AKSci provides a 95% minimum purity grade with batch-level quality assurance and downloadable SDS documentation . This vendor landscape presents procurement trade-offs between cost, purity assurance level, and availability of certificate of analysis (COA) documentation.

Vendor Purity Range
Supporting evidence
95% to ≥98%
Purity grade impacts assay reproducibility; verify COA before use
As-is options lack warranty; buyer verification required
Procurement Quality control Vendor comparison Chemical sourcing

2-(Allylamino)isonicotinic Acid: Application Scenarios


SAR Exploration of Positional Isomers

Researchers investigating the impact of carboxylic acid positional isomerism on biological target engagement should employ 2-(Allylamino)isonicotinic acid as the 4-carboxy reference compound in parallel assays with its 3-carboxy positional isomer 2-(Allylamino)nicotinic acid . The predicted pKa differential (2.08±0.10 for the isonicotinic derivative versus expected higher pKa for the nicotinic congener) directly influences ionization state at physiological pH, providing a controlled variable for assessing the role of charge distribution in membrane permeability, solubility, and target binding . This head-to-head comparison enables deconvolution of carboxyl position effects independent of the conserved allylamino substituent.

Synthetic Diversification via Terminal Alkene

The allylamino substituent in 2-(Allylamino)isonicotinic acid provides a terminal alkene moiety that is absent in saturated N-alkyl congeners such as the propylamino, butylamino, and tert-butylamino derivatives . This unsaturation enables thiol-ene click chemistry for bioconjugation, transition metal-catalyzed cross-coupling for C-C bond formation, and radical addition reactions for late-stage diversification . Procurement of this specific building block is warranted when synthetic workflows require orthogonal reactivity that saturated alkylamino scaffolds cannot support.

Antimycobacterial Lead Optimization: Bioactivation

Given the mechanistic precedent established for isonicotinic acid hydrazide derivatives (isoniazid) that undergo KatG-mediated bioactivation to inhibit InhA and disrupt mycolic acid biosynthesis , 2-(Allylamino)isonicotinic acid serves as a structural probe for exploring non-hydrazide isonicotinic acid scaffolds in antitubercular drug discovery. The allylamino substitution at the 2-position may modulate susceptibility to N-acetyltransferase-mediated inactivation—a known resistance mechanism that limits isoniazid efficacy . Procurement of this compound enables assessment of whether 2-allylamino substitution confers metabolic stability advantages relative to unsubstituted or 4-substituted isonicotinic acid derivatives.

TRPA1 Channel & Pain Pathway Pharmacology

The structurally related 2-(Allylamino)nicotinic acid demonstrates measurable antagonist activity at TRPA1 (IC50 = 5.5 μM), a cation channel implicated in inflammatory pain and sensory transduction . Procurement of 2-(Allylamino)isonicotinic acid enables comparative pharmacological profiling to determine whether repositioning the carboxylic acid from the 3-position to the 4-position alters TRPA1 binding affinity, selectivity against related TRP channels, or functional efficacy. This application scenario is particularly relevant for academic and industrial groups pursuing novel TRPA1 modulators for analgesic drug development.

Application
Selection Property
Validation Focus
SAR: Positional Isomer Comparison
Isonicotinic (4-COOH) vs. nicotinic (3-COOH) scaffold
pKa shift, ionization state, target engagement difference
Synthetic Diversification via Alkene
Terminal alkene handle for orthogonal reactivity
Click chemistry, cross-coupling, late-stage functionalization
Antimycobacterial Probe Design
Non-hydrazide isonicotinic scaffold with allylamino motif
KatG bioactivation pathway, metabolic stability assessment
TRPA1 Channel Pharmacology
Allylamino-pyridinecarboxylic acid pharmacophore
TRPA1 binding and functional activity vs. positional isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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